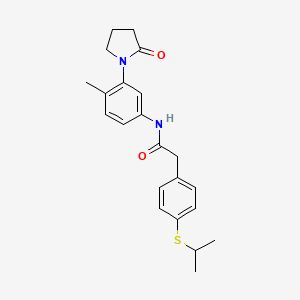
2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
描述
属性
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)27-19-10-7-17(8-11-19)13-21(25)23-18-9-6-16(3)20(14-18)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHPQLYOVLTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC(C)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves several steps:
Formation of Isopropylthio Phenyl Precursor:
Reaction of 4-chlorobenzene with isopropyl mercaptan in the presence of a base, such as sodium hydroxide, to form 4-isopropylthiophenol.
Acylation Reaction:
4-isopropylthiophenol undergoes acylation with chloroacetyl chloride in the presence of an acid catalyst to yield 2-(4-(isopropylthio)phenyl)acetyl chloride.
Formation of Pyrrolidinyl Phenyl Intermediate:
Reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with acetic anhydride to form the corresponding acetylated derivative.
Final Coupling:
The acetylated derivative is coupled with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods: Industrial production might involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. Factors such as reaction time, temperature, and choice of solvents and catalysts would be crucial.
化学反应分析
Types of Reactions It Undergoes:
Oxidation:
The compound can undergo oxidation, particularly at the isopropylthio group, leading to sulfoxide or sulfone derivatives.
Reduction:
Reduction can occur at the acetamide group or the aromatic rings under specific conditions, such as with hydrogen gas and a suitable catalyst.
Substitution:
Various substitution reactions at the aromatic rings are possible, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction can yield reduced acetamide derivatives.
Substitution can yield halogenated aromatic compounds.
科学研究应用
2-(4-(Isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has applications in multiple scientific fields:
Chemistry: Used as an intermediate for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
Molecular Targets and Pathways: The compound's mechanism of action varies depending on its application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. Its functional groups enable it to bind to particular proteins, influencing cellular pathways and responses.
相似化合物的比较
Table 1: Structural Comparison of Acetamide Derivatives
*Calculated based on molecular formula.
Lipophilicity and Solubility
生物活性
Chemical Structure
The compound features a complex structure that includes:
- An isopropylthio group, which may influence its pharmacological properties.
- A pyrrolidinone moiety, known for its potential in various biological activities including analgesic and anti-inflammatory effects.
While specific studies on the compound itself are lacking, similar compounds have shown various biological activities:
- Serotonin Receptor Agonism : Many compounds with similar structures act as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects and mood modulation.
- Cyclooxygenase Inhibition : Some derivatives have demonstrated significant inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects. This suggests that the compound may also possess anti-inflammatory properties.
Potential Biological Activities
Based on structural analogs and known pharmacological profiles, potential biological activities may include:
- Analgesic Effects : Compounds with similar structures often exhibit pain-relieving properties.
- Anti-inflammatory Properties : The presence of thioether groups has been linked to reduced inflammation in various animal models.
- Cognitive Effects : Given the involvement of serotonin receptors, cognitive enhancement or modulation could be a potential effect.
Research Findings and Case Studies
Due to the lack of direct studies on this specific compound, insights can be drawn from related research:
- Anti-inflammatory Activity :
- Psychoactive Properties :
- Pharmacological Profiles :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


